Ethanol, 2-(1-naphthalenyloxy)-

Description

BenchChem offers high-quality Ethanol, 2-(1-naphthalenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(1-naphthalenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

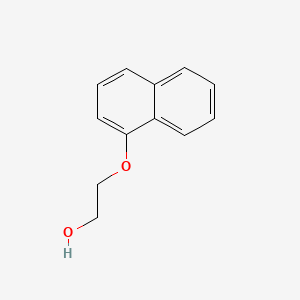

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWJMLZCVUEYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41479-30-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-1-naphthalenyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41479-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9061045 | |

| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-82-0 | |

| Record name | 2-(1-Naphthyloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=711-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Ethanol, 2-(1-naphthalenyloxy)- structure?

An In-depth Technical Guide to Ethanol, 2-(1-naphthalenyloxy)-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethanol, 2-(1-naphthalenyloxy)-, a specific isomer of naphthoxyethanol. By synthesizing chemical data, established synthetic principles, and comparative analysis with its more commonly cited isomer, this document serves as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science. We will delve into its unique structural attributes, logical synthetic pathways, and potential applications, grounded in authoritative chemical information.

Part 1: Molecular Structure and Properties

The identity and behavior of a chemical compound are fundamentally dictated by its structure. Ethanol, 2-(1-naphthalenyloxy)- is an organic molecule characterized by a naphthalene ring system linked to an ethanol group through an ether bond. The "1-" prefix is critical, as it defines the specific attachment point on the naphthalene core, distinguishing it from its constitutional isomer, Ethanol, 2-(2-naphthalenyloxy)-. This seemingly minor difference in connectivity significantly influences the molecule's steric and electronic properties, and consequently, its reactivity and biological interactions.

Chemical Structure

The molecule consists of a 1-naphthol moiety connected via its phenolic oxygen to the C2 position of an ethanol molecule. This forms an aryl ether linkage.

Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of chemical identifiers is essential.

| Identifier | Value | Source |

| IUPAC Name | 2-(naphthalen-1-yloxy)ethan-1-ol | [1] |

| CAS Number | 711-82-0 | [2] |

| Molecular Formula | C₁₂H₁₂O₂ | [2] |

| Molecular Weight | 188.22 g/mol | [2] |

| SMILES | OCCOc1cccc2ccccc12 | N/A |

| InChI Key | N/A (Not available in search results) | N/A |

Physicochemical Properties

The physical properties of a compound are critical for designing experiments, including reaction conditions, purification methods, and formulation strategies.

| Property | Value | Source |

| Melting Point | 45 °C | [1] |

| Boiling Point | 315 °C | [1] |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.22 ± 0.10 (Predicted) | [1] |

| Appearance | Crystals or powder | [3][4] |

| Solubility | Insoluble in water. Soluble in alcohol, acetone, ether, and chloroform (data for 2-isomer, likely similar for 1-isomer).[3] | [3] |

Isomeric Differentiation: 1- vs. 2-Naphthalenyloxy

The distinction between the 1- and 2-isomers is paramount. The attachment point on the naphthalene ring influences the molecule's three-dimensional shape and electron distribution. The 1-position is sterically more hindered due to its proximity to the other fused ring (the peri-hydrogen). This can affect reaction kinetics, crystal packing, and binding affinity to biological targets compared to the less hindered 2-position. For instance, studies on regioisomeric naphthalenylethanol compounds have shown that differences in substitution patterns can lead to significant variations in crystallization propensity, driven by frustrated intermolecular interactions like hydrogen bonding and π–π stacking.[5]

Part 2: Synthesis and Characterization

A reliable synthetic route and robust analytical characterization are the cornerstones of chemical research and development.

Synthetic Pathways

The most direct and widely used method for preparing aryl ethers like Ethanol, 2-(1-naphthalenyloxy)- is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 1-naphthol is deprotonated to form the nucleophilic 1-naphthoxide, which then attacks an electrophilic ethylene oxide equivalent.

Historical methods for the synthesis of the analogous 2-isomer confirm this approach, utilizing either the condensation of β-naphthol with ethylene chlorohydrin or the reaction with ethylene oxide in the presence of a base.[3] A similar strategy is the logical choice for the 1-isomer.

Diagram: Synthesis of Ethanol, 2-(1-naphthalenyloxy)-.

This protocol is a representative methodology based on established chemical principles for this reaction class.[3][6][7]

-

Deprotonation of 1-Naphthol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-naphthol (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Add a stoichiometric amount of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 eq).

-

Stir the mixture at room temperature or with gentle heating until the 1-naphthol is fully converted to the corresponding naphthoxide salt. The formation of a salt may be visually apparent.

-

-

Nucleophilic Substitution:

-

To the resulting solution, add 2-chloroethanol (1.1-1.5 eq) dropwise.

-

Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

The product may precipitate as a solid or can be extracted using an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether, as used for the 2-isomer) or by column chromatography to yield pure Ethanol, 2-(1-naphthalenyloxy)-.[3]

-

Spectroscopic Characterization

Confirmation of the final product's structure is achieved through a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons of the naphthalene ring, with characteristic splitting patterns for the 1-substituted system. Two triplet signals would be expected for the ethanoxy protons (-O-CH₂-CH₂-OH), and a singlet or broad singlet for the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 12 distinct carbon signals, confirming the molecular formula. The signals for the two aliphatic carbons will be in the upfield region (approx. 60-70 ppm), while the ten aromatic carbons will appear in the downfield region (approx. 110-160 ppm).

-

IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3500 cm⁻¹, C-O ether stretching around 1250 cm⁻¹, and aromatic C=C stretching in the 1500-1600 cm⁻¹ region.

-

MS (Mass Spectrometry): The molecular ion peak [M]⁺ should be observed at m/z = 188.22, confirming the molecular weight.

Part 3: Applications and Biological Significance

While specific, large-scale applications for Ethanol, 2-(1-naphthalenyloxy)- are not extensively documented in public literature, its structure suggests utility as a key intermediate in organic synthesis.

Known and Potential Applications

-

Synthetic Intermediate: The primary role of this compound is likely as a building block.[8] The hydroxyl group can be further functionalized (e.g., through esterification, conversion to a leaving group) to build more complex molecules. The naphthalene scaffold is a common feature in dyes, polymers, and pharmaceuticals.

-

Pharmacological Research: The 2-isomer, 2-(2-naphthoxy)ethanol (also known as Anavenol), was formerly used as a veterinary anesthetic.[3] This suggests that the naphthoxyethanol scaffold can exhibit biological activity. It is plausible that the 1-isomer could be investigated for similar or different pharmacological properties, making it a compound of interest for screening in drug discovery programs.[8]

Rationale for Use in Drug Development

The structural motifs within Ethanol, 2-(1-naphthalenyloxy)- are relevant to medicinal chemistry:

-

Naphthalene Ring: This rigid, lipophilic group can participate in π–π stacking interactions with biological targets and is a common scaffold in drug design.

-

Ether Linkage: The ether bond is generally stable in vivo and acts as a flexible linker.

-

Terminal Hydroxyl Group: This provides a site for hydrogen bonding and a handle for creating prodrugs or modifying the compound's pharmacokinetic properties.

Part 4: Safety and Handling

Hazard Identification

The aggregated GHS information for the 2-isomer, 2-(2-naphthoxy)ethanol (CAS 93-20-9), indicates the following hazards:

It is imperative to assume that Ethanol, 2-(1-naphthalenyloxy)- may possess similar hazards. Always consult the compound-specific Safety Data Sheet (SDS) provided by the supplier before handling.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended for fine chemicals (e.g., 2-8°C).[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

Ethanol, 2-(1-naphthalenyloxy)- is a distinct chemical entity whose properties are defined by the specific 1-position linkage of the ethoxy group to the naphthalene core. While less studied than its 2-isomer, its structure and the established chemistry of its functional groups mark it as a valuable intermediate for synthetic chemists. Its potential for biological activity, suggested by analogy to its isomer, presents an opportunity for exploration in drug discovery and development. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and thoughtfully apply this compound in their work. Further investigation into its specific reactivity, biological profile, and material properties is warranted.

References

-

DrugFuture. (n.d.). 2-(2-Naphthyloxy)ethanol. Retrieved from DrugFuture Chemical Index Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Naphthoxy)ethanol. PubChem Compound Summary for CID 7131. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). Ethanol, 2-(1-naphthalenylamino)-. Substance Details - SRS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-(2-Naphthoxy)ethanol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(ethynyloxy)naphthaene-1-carbaldehyde using 2-hydroxy benzyl alcohol and propargyl bromide in aqueous micellar media. Request PDF. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]

-

Wikipedia. (n.d.). Sudan Red 7B. Retrieved from [Link]

- Google Patents. (n.d.). US5420362A - Synthesis of 2-methyl-1-naphthol.

-

ChemSynthesis. (n.d.). 1-naphthalen-2-yl-ethanol. Retrieved from [Link]

-

Golz, C. (2025). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 12), 1131–1135. [Link]

-

Euro Alkohol. (n.d.). Ethanol for the Technical / Chemical Sector. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthaleneethanol. PubChem Compound Summary for CID 73877. Retrieved from [Link]

Sources

- 1. 2-(1-NAPHTHYLOXY) ETHANOL CAS#: 711-82-0 [amp.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-(2-Naphthyloxy)ethanol [drugfuture.com]

- 4. 2-(1-Naphthyl)ethanol, 95%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]

- 5. Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. CAS 93-20-9: 2-(2-Naphthoxy)ethanol | CymitQuimica [cymitquimica.com]

- 9. 2-(2-Naphthoxy)ethanol | C12H12O2 | CID 7131 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Characteristics of 2-(naphthalen-1-yloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(naphthalen-1-yloxy)ethanol is an aromatic ether-alcohol with significant potential in various fields of chemical research and drug development. Its unique structural combination of a bulky, hydrophobic naphthalene ring and a short, hydrophilic ethanol chain imparts a distinct set of physicochemical properties that govern its behavior in both chemical and biological systems. This guide provides a comprehensive overview of the key physical characteristics of 2-(naphthalen-1-yloxy)ethanol, offering a foundational understanding for its application in synthesis, formulation, and analytical development.

Molecular and Chemical Identity

Chemical Structure:

Figure 1: Chemical structure of 2-(naphthalen-1-yloxy)ethanol.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(naphthalen-1-yloxy)ethan-1-ol[1] |

| CAS Number | 711-82-0[1][2] |

| Molecular Formula | C₁₂H₁₂O₂[1][2] |

| Molecular Weight | 188.22 g/mol [2] |

| InChIKey | HCWJMLZCVUEYPO-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physical properties of 2-(naphthalen-1-yloxy)ethanol is presented below. These properties are fundamental to understanding the compound's behavior in various experimental and application settings.

| Property | Value | Source |

| Melting Point | 45 °C | |

| Boiling Point | 315 °C | |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.22 ± 0.10 (Predicted) | |

| Storage Temperature | 2-8°C | [2] |

Solubility Profile:

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-(naphthalen-1-yloxy)ethanol. Although experimental spectra for this specific compound are not widely published, the expected spectral features can be inferred from its structure and comparison with related compounds.

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the ethanol side chain. The chemical shifts and splitting patterns provide detailed information about the molecular structure.

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The aromatic region will display signals for the ten naphthalene carbons, while the aliphatic region will show signals for the two carbons of the ethanol moiety.

3. Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-O stretching bands, typically in the 1050-1250 cm⁻¹ region, corresponding to the ether and alcohol functionalities.

-

Aromatic C-H stretching bands around 3000-3100 cm⁻¹.

-

Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.

4. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of 188.22.

Experimental Methodologies for Physical Characterization

The determination of the physical properties of 2-(naphthalen-1-yloxy)ethanol relies on established experimental protocols. The following section outlines the principles and general procedures for these measurements.

Workflow for Physical Property Determination

Figure 2: General workflow for the synthesis and physical characterization of 2-(naphthalen-1-yloxy)ethanol.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the 2-(naphthalen-1-yloxy)ethanol sample is finely powdered and completely dry.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (45 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Step-by-Step Protocol (Micro-boiling point method):

-

Sample Preparation: Place a small amount (a few drops) of 2-(naphthalen-1-yloxy)ethanol into a small test tube.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: Heat the bath slowly. As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement

Principle: Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring the volume displaced by a known mass of the substance.

Step-by-Step Protocol (for a solid at room temperature):

-

Mass Measurement: Accurately weigh a sample of solid 2-(naphthalen-1-yloxy)ethanol.

-

Volume Measurement: Use a pycnometer or a graduated cylinder with a non-reactive liquid of known density in which the compound is insoluble. Record the initial volume of the liquid.

-

Displacement: Carefully add the weighed solid to the liquid and record the new volume. The difference in volume is the volume of the solid.

-

Calculation: Density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Step-by-Step Protocol (Qualitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, chloroform).

-

Sample Addition: To a small test tube containing a known volume (e.g., 1 mL) of the solvent, add a small, measured amount of 2-(naphthalen-1-yloxy)ethanol (e.g., 10 mg).

-

Observation: Agitate the mixture and observe if the solid dissolves completely.

-

Incremental Addition: If the solid dissolves, continue adding small, known amounts of the solute until it no longer dissolves, indicating saturation.

-

Classification: Classify the solubility as soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves.

Safety, Handling, and Storage

-

Hazard Statements: 2-(naphthalen-1-yloxy)ethanol is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: Recommended precautionary measures include avoiding breathing dust and ensuring adequate ventilation (P261), and using appropriate personal protective equipment (PPE) such as gloves and eye protection. In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[2]

-

Storage: Store in a dry, well-sealed container in a cool environment, typically between 2-8°C.[2]

Conclusion

This technical guide has provided a detailed overview of the essential physical characteristics of 2-(naphthalen-1-yloxy)ethanol. A thorough understanding of its melting point, boiling point, solubility, and spectroscopic properties is critical for its effective use in research and development. The experimental protocols outlined here provide a framework for the consistent and accurate determination of these key parameters, ensuring data integrity and reproducibility. As a versatile molecule, a solid grasp of its physical properties is the first step towards unlocking its full potential in various scientific applications.

References

-

DrugFuture. (2023). 2-(2-Naphthyloxy)ethanol. Retrieved January 26, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(NAPHTHALEN-1-YLOXY)ETHAN-1-OL. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(1-Naphthalenyloxy)-ethanol in Various Solvents

Introduction

In the fields of pharmaceutical development, organic synthesis, and materials science, a thorough understanding of a compound's solubility is of paramount importance. This guide focuses on 2-(1-naphthalenyloxy)-ethanol (CAS No. 711-82-0), an organic compound featuring a bulky naphthalene ring linked to a flexible ethanol chain via an ether bond. The unique amalgamation of a large, hydrophobic aromatic system with hydrophilic ether and hydroxyl functionalities imparts complex solubility characteristics to this molecule.

Accurate solubility data is the bedrock for critical processes such as reaction kinetics, purification, crystallization, and the formulation of dosage forms. It governs the bioavailability of active pharmaceutical ingredients (APIs) and is a key determinant in the selection of appropriate solvent systems for synthesis and analysis. This document provides a comprehensive framework for understanding, experimentally determining, and modeling the solubility of 2-(1-naphthalenyloxy)-ethanol. It is designed to equip researchers with the foundational knowledge and practical methodologies required to rigorously investigate this essential physicochemical property.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 2-(1-naphthalenyloxy)-ethanol, the interplay between its hydrophobic and hydrophilic regions is the primary driver of its dissolution behavior.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 711-82-0 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Melting Point | 45 °C | [1][4] |

| Boiling Point | 315 °C | [1][4] |

| Predicted Density | 1.164 ± 0.06 g/cm³ (at 20 °C) | [1][4] |

The molecule's structure consists of:

-

A Naphthalene Moiety: This large, planar, and aromatic ring system is inherently nonpolar and hydrophobic. It favors interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

An Ether Linkage (-O-): The oxygen atom introduces some polarity and can act as a hydrogen bond acceptor.

-

A Hydroxyl Group (-OH): This is the most polar feature of the molecule. The ethanol tail can act as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar solvents like alcohols and water.

This duality suggests that 2-(1-naphthalenyloxy)-ethanol will exhibit limited solubility in highly nonpolar solvents (like hexane) and water, but will likely show enhanced solubility in solvents of intermediate polarity and those capable of hydrogen bonding, such as alcohols and ethers.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a robust experimental methodology is crucial. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and straightforwardness.[5][6][7] This method ensures that the solution reaches a true state of equilibrium with the excess solid, providing a definitive measure of saturation.[5]

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the necessary steps to measure the solubility of 2-(1-naphthalenyloxy)-ethanol at various temperatures.

Materials and Equipment:

-

2-(1-naphthalenyloxy)-ethanol (pure, solid form)

-

Selected solvents (e.g., ethanol, isopropanol, ethyl acetate, water)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 2-(1-naphthalenyloxy)-ethanol to a series of vials. The key is to ensure that undissolved solid remains at equilibrium; a significant excess avoids complete dissolution.[5]

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the samples for a predetermined period (typically 18-48 hours) to ensure equilibrium is reached.[6][8] The time required may vary and should be established by taking measurements at different time points until the concentration plateaus.[5]

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for a short period (e.g., 2-4 hours) to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately filter the sample through a syringe filter into a pre-weighed vial.[6]

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of 2-(1-naphthalenyloxy)-ethanol using a pre-calibrated analytical method, such as HPLC-UV.

-

Calculation: Convert the measured concentration into the desired units, typically mole fraction (x₁), for thermodynamic analysis.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination process.

Caption: Workflow for Shake-Flask Solubility Measurement.

Solubility Data and Thermodynamic Modeling

While specific experimental data for 2-(1-naphthalenyloxy)-ethanol is not widely published, this section details how such data would be presented and subsequently modeled. The solubility of solids in liquids typically increases with temperature.[9][10] This relationship can be accurately described using various thermodynamic models.

Illustrative Example of Solubility Data Presentation

The table below demonstrates how experimentally determined mole fraction (x₁) solubility data for 2-(1-naphthalenyloxy)-ethanol would be structured.

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

Table 1: Hypothetical Mole Fraction Solubility (x₁) of 2-(1-naphthalenyloxy)-ethanol

| Temperature (K) | Ethanol | Isopropanol | Ethyl Acetate |

| 293.15 | 0.0452 | 0.0315 | 0.0258 |

| 298.15 | 0.0531 | 0.0382 | 0.0301 |

| 303.15 | 0.0625 | 0.0461 | 0.0350 |

| 308.15 | 0.0738 | 0.0555 | 0.0407 |

| 313.15 | 0.0872 | 0.0668 | 0.0472 |

Thermodynamic Models for Data Correlation

To make the experimental data more useful, it is correlated with thermodynamic models that can predict solubility at different temperatures and provide insight into the dissolution process.[11][12]

3.2.1. The Modified Apelblat Equation

The Apelblat equation is a highly effective semi-empirical model used to correlate solubility with temperature.[12][13] It is widely applied due to its simplicity and excellent fit for many systems.[14]

The equation is expressed as: ln(x₁) = A + (B/T) + C·ln(T)

Where:

-

x₁ is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin (K).

-

A, B, and C are empirical parameters determined by fitting the model to the experimental data. A and B relate to the non-ideality of the solution, while C accounts for the effect of temperature on the enthalpy of fusion.

3.2.2. The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant (in this case, the dissolution process) and can be used to model ideal solubility.[15]

The integrated form is: ln(x₁) = A + (B/T)

Where:

-

A corresponds to ΔS°/R (the entropy of solution).

-

B corresponds to -ΔH°/R (the enthalpy of solution).

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

This model is particularly useful for estimating the thermodynamic properties of dissolution.[16]

Model Fitting and Evaluation

The parameters for these models are obtained by performing a non-linear regression on the experimental data. The accuracy of the fit is assessed using statistical metrics like the coefficient of determination (R²) and the relative average deviation (RAD).[12][14] An R² value close to 1.0 and a low RAD percentage indicate a strong correlation.[14]

Thermodynamic Analysis of the Dissolution Process

By applying the parameters derived from the thermodynamic models, one can calculate key thermodynamic properties of the dissolution process, including the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

The van't Hoff plot, a graph of ln(x₁) versus 1/T, is particularly effective for this analysis.[15] From the linear fit of this plot, one can directly determine the enthalpy and entropy of the reaction.

-

Enthalpy of Solution (ΔH°): Calculated from the slope of the van't Hoff plot (Slope = -ΔH°/R).

-

A positive ΔH° indicates an endothermic process, where solubility increases with temperature. This is typical for the dissolution of most solid organic compounds.

-

A negative ΔH° indicates an exothermic process.

-

-

Entropy of Solution (ΔS°): Calculated from the intercept of the van't Hoff plot (Intercept = ΔS°/R). A positive value suggests that the system becomes more disordered upon dissolution.

-

Gibbs Free Energy of Solution (ΔG°): This can be calculated at each temperature using the fundamental equation: ΔG° = ΔH° - TΔS° A positive ΔG° indicates that the dissolution process is non-spontaneous.[12]

Data Modeling and Analysis Workflow

The following diagram outlines the process of transforming raw experimental data into valuable thermodynamic insights.

Caption: From Experimental Data to Thermodynamic Insights.

Conclusion

This technical guide has provided a comprehensive overview of the principles and methodologies essential for the study of 2-(1-naphthalenyloxy)-ethanol solubility. While specific, publicly available solubility data for this compound is limited, the framework presented here offers a clear path for researchers to generate, interpret, and model this critical information. By employing robust experimental techniques like the shake-flask method and applying proven thermodynamic models such as the Apelblat and van't Hoff equations, scientists can obtain the high-quality data necessary for informed decision-making in drug development, process chemistry, and formulation science. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful translation of chemical entities into viable, effective products.

References

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS 711-82-0: 2-(1-Naphthyloxy)ethanol | CymitQuimica [cymitquimica.com]

- 4. 2-(1-NAPHTHYLOXY) ETHANOL CAS#: 711-82-0 [amp.chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scielo.br [scielo.br]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 10. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(1-naphthalenyloxy)-ethanol

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under analytical conditions is paramount for its identification, characterization, and quality control. Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for elucidating the structure of organic compounds. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(1-naphthalenyloxy)-ethanol. By understanding the fundamental principles of fragmentation for its constituent chemical motifs—an aromatic naphthalene ring, an ether linkage, and a primary alcohol—we can construct a detailed map of its mass spectral characteristics. This document is designed to offer not just a list of potential fragments, but a causal explanation of the fragmentation pathways, empowering the analyst to interpret mass spectra of this and related compounds with confidence.

The subject of our investigation, 2-(1-naphthalenyloxy)-ethanol, possesses the chemical formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol .[1] Its structure combines the stability of an aromatic system with the reactivity of an ether and an alcohol, leading to a rich and informative fragmentation pattern upon electron ionization.

The Principles of Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that provides reproducible mass spectra, making it highly suitable for library matching and structural elucidation.[2] The process begins with the bombardment of a gaseous sample molecule with high-energy electrons (typically 70 eV).[3] This energetic interaction ejects a valence electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+).[2] The excess energy imparted to the molecular ion often leads to its fragmentation into smaller, charged ions (fragment ions) and neutral radicals or molecules.[3] It is the pattern of these fragment ions, separated by their mass-to-charge ratio (m/z), that constitutes the mass spectrum.

Predicted Fragmentation Pathways of 2-(1-naphthalenyloxy)-ethanol

The fragmentation of 2-(1-naphthalenyloxy)-ethanol in an EI source is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the naphthalene ring, the ether oxygen, and the terminal hydroxyl group provides several competing fragmentation pathways.

Alpha-Cleavage of the Ethanol Moiety

A predominant fragmentation pathway for primary alcohols is the cleavage of the C-C bond alpha to the hydroxyl group.[4] This is a result of the resonance stabilization of the resulting oxonium ion. For 2-(1-naphthalenyloxy)-ethanol, this involves the cleavage of the bond between the two carbons of the ethanol side chain. This pathway is highly favorable as it leads to the formation of a stable, resonance-stabilized ion.

Mechanism: The molecular ion undergoes homolytic cleavage of the Cα-Cβ bond, leading to the expulsion of a formyl radical (•CH₂OH) and the formation of a resonance-stabilized naphthalenyloxy cation.

This fragmentation is predicted to produce a prominent peak at m/z 157 . A further fragmentation of the ethanol moiety can lead to the formation of a peak at m/z 31 corresponding to the [CH₂OH]⁺ ion.[5]

Cleavage of the Ether Bond

Ethers are known to fragment via cleavage of the C-O bond.[6] In the case of 2-(1-naphthalenyloxy)-ethanol, this can occur in two ways:

-

Cleavage of the Naphthyl-Oxygen Bond: This would involve the formation of a naphthyl cation at m/z 127 and a neutral hydroxyethoxy radical. Given the stability of the naphthyl cation, this is a plausible fragmentation.

-

Cleavage of the Ethoxy-Oxygen Bond: This would result in the formation of a naphthalenyloxy cation at m/z 143 and an ethyl radical.

The most prominent of these is expected to be the formation of the naphthalenyloxy cation (m/z 143) , as the positive charge is stabilized by the aromatic ring.

Fragmentation of the Naphthalene Ring

The naphthalene ring is a stable aromatic system and is less prone to fragmentation compared to the aliphatic side chain.[6] However, at higher energies, some fragmentation of the ring can occur. The molecular ion of naphthalene itself is typically the base peak in its mass spectrum.[7] For 2-(1-naphthalenyloxy)-ethanol, the stable naphthalene moiety is expected to be a major component of several key fragments. A characteristic fragment of the naphthalene ring itself can be observed at m/z 128 , corresponding to the naphthalene radical cation.[7]

Dehydration

Alcohols can undergo dehydration, leading to the loss of a water molecule (18 amu).[4] This results in the formation of an alkene radical cation. For 2-(1-naphthalenyloxy)-ethanol, this would produce a fragment at m/z 170 (M-18).

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions for 2-(1-naphthalenyloxy)-ethanol, their proposed structures, and the fragmentation pathways from which they originate.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 188 | [C₁₂H₁₂O₂]•+ | Molecular Ion | Moderate to Low |

| 170 | [C₁₂H₁₀O]•+ | Dehydration (Loss of H₂O) | Low |

| 157 | [C₁₁H₉O]⁺ | Alpha-cleavage of the ethanol moiety | High |

| 144 | [C₁₀H₈O]•+ | Cleavage of the C-O ether bond with H-rearrangement | Moderate |

| 143 | [C₁₀H₇O]⁺ | Cleavage of the C-O ether bond | High (likely base peak) |

| 128 | [C₁₀H₈]•+ | Naphthalene radical cation | Moderate |

| 115 | [C₉H₇]⁺ | Loss of CO from m/z 143 | Moderate |

| 31 | [CH₂OH]⁺ | Alpha-cleavage of the ethanol moiety | Moderate |

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of 2-(1-naphthalenyloxy)-ethanol.

Caption: Predicted EI-MS fragmentation pathways of 2-(1-naphthalenyloxy)-ethanol.

Experimental Protocol for GC-MS Analysis

The following is a standard protocol for the analysis of 2-(1-naphthalenyloxy)-ethanol using a gas chromatograph coupled to a mass spectrometer (GC-MS).[8]

1. Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

-

If necessary, filter the sample solution to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer: Quadrupole or Ion Trap Mass Analyzer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[9]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 30-400.

-

Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

Process the data using the instrument's software to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-(1-naphthalenyloxy)-ethanol.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and with mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The electron ionization mass spectrum of 2-(1-naphthalenyloxy)-ethanol is predicted to be characterized by a series of distinct fragmentation pathways, primarily driven by the lability of the ethanol side chain and the ether linkage. The most significant fragments are anticipated to be the naphthalenyloxy cation at m/z 143, which is a strong candidate for the base peak, and the ion at m/z 157 resulting from alpha-cleavage. The molecular ion at m/z 188 may be of moderate to low abundance. This detailed analysis of the fragmentation pattern, grounded in the established principles of mass spectrometry, provides a robust framework for the identification and structural confirmation of 2-(1-naphthalenyloxy)-ethanol and related aromatic ether alcohols. The provided experimental protocol offers a reliable starting point for obtaining high-quality mass spectral data for this class of compounds.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.4. Gas Chromatography Mass Spectrometry Analysis of Aromatics. Retrieved from [Link]

-

Stanford University. (2011, May 27). Multiphoton ionization of azulene and naphthalene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Lotus Consulting. (2008, November 4). Naphthalene in Ambient Air by GC/MS-MS Detection. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rroij.com [rroij.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GCMS Section 6.10 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lotusinstruments.com [lotusinstruments.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. tdi-bi.com [tdi-bi.com]

A Technical Guide to the Research Applications of 2-(1-Naphthalenyloxy)-ethanol: A Versatile Naphthalene-Based Building Block in Drug Discovery

Executive Summary

2-(1-naphthalenyloxy)-ethanol is an aryloxy alcohol whose true potential in the research and development landscape is not defined by its direct biological activity, but by its strategic value as a chemical scaffold. Its structure, featuring a naphthalene core linked to an ethanol moiety via an ether bond, presents a striking resemblance to the aryloxypropanolamine backbone that characterizes a highly successful class of drugs: the beta-blockers. This guide provides an in-depth exploration of the potential research applications of 2-(1-naphthalenyloxy)-ethanol, positioning it as a pivotal starting material for the synthesis of novel therapeutic agents. We will delve into its most promising application in the discovery of new adrenergic receptor modulators, provide detailed experimental workflows for synthesis and screening, and explore other promising avenues in medicinal chemistry, from oncology to neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage privileged structural motifs for the creation of next-generation therapeutics.

Core Compound Profile: 2-(1-Naphthalenyloxy)-ethanol

Chemical Identity and Physicochemical Properties

2-(1-naphthalenyloxy)-ethanol (CAS RN: 711-82-0) is an organic compound that combines the rigid, aromatic naphthalene ring system with a flexible hydroxyethyl ether side chain.[1][2] This unique combination of a lipophilic aromatic core and a reactive hydrophilic tail makes it an attractive building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 711-82-0 | Hoffman Fine Chemicals[1], Alfa Chemistry[2] |

| Molecular Formula | C₁₂H₁₂O₂ | Hoffman Fine Chemicals[1], Alfa Chemistry[2] |

| Molecular Weight | 188.22 g/mol | Hoffman Fine Chemicals[1], Alfa Chemistry[2] |

| Physical State | Solid | Hoffman Fine Chemicals[1] |

| Appearance | Red solid | Hoffman Fine Chemicals[1] |

| Melting Point | 45 °C | Hoffman Fine Chemicals[1] |

| Boiling Point | 315 °C | Hoffman Fine Chemicals[1] |

The Naphthalene Scaffold: A Privileged Structure in Medicinal Chemistry

The naphthalene moiety is not merely an inert aromatic system; it is an extensively explored and validated "privileged scaffold" in drug discovery.[3] Its rigid, planar structure provides a well-defined orientation for interacting with biological targets, while its lipophilicity aids in membrane permeability. Numerous FDA-approved drugs, including Propranolol (antihypertensive), Naproxen (anti-inflammatory), and Bedaquiline (antitubercular), feature a naphthalene core, underscoring its versatility and acceptance in therapeutic design.[3] Naphthalene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making any accessible naphthalene-based starting material, such as 2-(1-naphthalenyloxy)-ethanol, inherently valuable.[3]

Primary Research Application: A Scaffold for Adrenergic Receptor Modulators

Scientific Rationale: Structural Analogy to Aryloxypropanolamine Beta-Blockers

The most compelling application for 2-(1-naphthalenyloxy)-ethanol stems from its structural relationship to the aryloxypropanolamine class of beta-adrenergic antagonists (beta-blockers).[4][5] This class of drugs is fundamental in cardiovascular medicine.[6] The canonical structure of these drugs is Aryl-O-CH₂-CH(OH)-CH₂-NH-R.

A prime example is Propranolol, one of the first successful beta-blockers, with the chemical structure 1-(isopropylamino)-3-(1-naphthyloxy )-propan-2-ol.[7] The critical 1-naphthyloxy group is directly provided by the core of 2-(1-naphthalenyloxy)-ethanol. This makes our topic compound an ideal precursor for synthesizing a library of novel Propranolol analogues and other potential adrenergic modulators. The ethanol side chain provides a reactive handle for chemical elaboration to introduce the necessary aminopropanol functionality required for receptor binding and antagonism.

Target Pathway: Beta-Adrenergic Receptor Signaling

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like adrenaline, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates the "fight-or-flight" response, including increased heart rate and contractility. Beta-blockers function by competitively inhibiting this interaction. Derivatives synthesized from 2-(1-naphthalenyloxy)-ethanol would be designed to act as antagonists at this receptor.

Caption: Proposed mechanism of action for antagonists derived from 2-(1-naphthalenyloxy)-ethanol.

Experimental Guide: Synthesis and Screening of a Candidate Library

This section outlines a validated, logical workflow for leveraging 2-(1-naphthalenyloxy)-ethanol to discover novel beta-blockers. The trustworthiness of this approach lies in its systematic progression and the inclusion of benchmark controls.

High-Level Experimental Workflow

The discovery process follows a well-trodden path in medicinal chemistry, moving from chemical synthesis to biological validation.

Caption: A typical drug discovery workflow starting from the core scaffold.

Detailed Protocol: Synthesis of a Propranolol Analogue Library

This protocol describes the conversion of the terminal alcohol of 2-(1-naphthalenyloxy)-ethanol into the aminopropanol side chain characteristic of beta-blockers. The key is to first convert the hydroxyl into a good leaving group.

Objective: To synthesize a library of N-substituted 1-amino-3-(1-naphthalenyloxy)-propan-2-ol derivatives.

Step 1: Synthesis of the Epoxide Intermediate (1-(oxiran-2-ylmethoxy)naphthalene)

-

Rationale: The classic route to aryloxypropanolamines involves reacting the parent phenol (1-naphthol) with epichlorohydrin.[8] This forms the key epoxide intermediate which can then be opened by an amine. This is a more direct and well-established route than starting with 2-(1-naphthalenyloxy)-ethanol for this specific target class. The synthesis from 1-naphthol is the industry-standard approach for creating propranolol and its derivatives.[8][9][10]

-

Materials: 1-Naphthol, epichlorohydrin, sodium hydroxide (NaOH), solvent (e.g., ethanol/water), ethyl acetate.

-

Procedure:

-

Dissolve 1-naphthol in the ethanol/water solvent system.

-

Add a stoichiometric equivalent of NaOH and stir to form the sodium naphthoxide salt. This deprotonation is critical to enable nucleophilic attack.

-

Add an excess of epichlorohydrin to the solution and heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and perform a liquid-liquid extraction using ethyl acetate and water to isolate the crude product.

-

Purify the resulting epoxide intermediate, 1-(oxiran-2-ylmethoxy)naphthalene, using column chromatography.

-

Step 2: Amine Ring-Opening of the Epoxide

-

Rationale: The epoxide is a highly reactive three-membered ring. Nucleophilic attack by a primary or secondary amine will open the ring, regioselectively forming the desired 1-amino-3-aryloxy-2-propanol structure. By using a variety of amines (e.g., isopropylamine, tert-butylamine, piperidine), a diverse library can be generated for Structure-Activity Relationship (SAR) studies.

-

Materials: Purified epoxide intermediate, selected amine (e.g., isopropylamine), solvent (e.g., methanol).

-

Procedure:

-

Dissolve the epoxide intermediate in methanol.

-

Add an excess of the desired amine to the solution.

-

Stir the reaction at room temperature or with gentle heating. The reaction is typically clean and can be monitored by TLC.

-

Upon completion, remove the solvent and excess amine under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final pure analogue.

-

Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.

-

Protocol: In Vitro Screening for Beta-Adrenergic Receptor Antagonism

Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for β₁ and β₂ adrenergic receptors.

-

Principle: A competitive radioligand binding assay is the gold standard for determining receptor affinity. It measures the ability of a test compound (the synthesized analogue) to displace a known high-affinity radiolabeled antagonist from the receptor.

-

Materials: Cell membranes expressing human β₁ or β₂ adrenergic receptors, [³H]-Dihydroalprenolol (a high-affinity, non-selective radiolabeled antagonist), synthesized compounds, Propranolol (positive control), assay buffer, scintillation fluid, 96-well plates, filter mats, scintillation counter.

-

Procedure:

-

Plate Setup: In a 96-well plate, add the cell membrane preparation, assay buffer, and varying concentrations of the synthesized test compounds.

-

Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of unlabeled Propranolol).

-

Incubation: Add a fixed concentration of [³H]-Dihydroalprenolol to all wells and incubate to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quantification: Wash the filters, add scintillation cocktail, and count the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Kᵢ value indicates higher binding affinity.

-

Expanding the Horizon: Other Potential Research Avenues

While its application in adrenergic modulation is paramount, the naphthyloxy scaffold is far from a one-trick pony. The following areas represent fertile ground for further investigation.

-

Histamine H3 Receptor Ligands: A study on related naphthyloxy derivatives demonstrated high affinity for the histamine H3 receptor, a key target in neuropharmacology for treating cognitive and sleep disorders.[11] The synthesized library could be screened against this receptor to identify potential dual-target agents or novel CNS-active compounds.[11]

-

Anticancer Agents: Naphthalene derivatives are widely investigated for their cytotoxic properties against various cancer cell lines.[3][12] The mechanism often involves intercalation with DNA or inhibition of critical cellular enzymes. Screening the synthesized library against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) could uncover novel oncologic leads.

-

Antimicrobial Agents: The naphthalene ring is a core component of several antifungal and antibacterial agents.[3] The lipophilic nature of the naphthalene core can facilitate disruption of microbial cell membranes. The library could be tested for minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Conclusion and Future Directions

2-(1-naphthalenyloxy)-ethanol is a molecule of significant strategic importance for medicinal chemistry and drug discovery. While its direct biological effects may be limited, its true value is realized when viewed as a foundational building block. Its structural relationship to the aryloxypropanolamine beta-blockers provides a clear and compelling rationale for its use in generating libraries of novel cardiovascular agents. The detailed synthetic and screening protocols provided in this guide offer a validated roadmap for researchers to embark on this discovery process.

Future work should focus on expanding the diversity of the synthesized library to build a comprehensive Structure-Activity Relationship (SAR) model. Promising hits from in vitro screens must be advanced to secondary functional assays (e.g., cAMP assays) and subsequently to in vivo models to assess efficacy, pharmacokinetics, and safety. By applying the principles and methodologies outlined herein, researchers can unlock the full potential of 2-(1-naphthalenyloxy)-ethanol as a launchpad for the development of innovative new medicines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13047, Naphthalen-1-ethanol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7131, 2-(2-Naphthoxy)ethanol. Available from: [Link]

-

Hoffman Fine Chemicals. 2-(1-Naphthalenyloxy)ethanol. Available from: [Link]

-

ChemSynthesis. 1-naphthalen-2-yl-ethanol. Available from: [Link]

-

U.S. Environmental Protection Agency. Ethanol, 2-(1-naphthalenylamino)-. Available from: [Link]

-

Łażewska, D., et al. Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 2018. Available from: [Link]

-

ResearchGate. General beta-blocker structure (aryloxypropanolamines). Available from: [Link]

-

Golz, C. Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol. Acta Crystallographica Section E, 2025. Available from: [Link]

- Google Patents. CN113511979A - Synthesis method and application of propranolol.

-

ResearchGate. Naphthol based drugs/bioactive compounds. Available from: [Link]

-

Tran, V. A., et al. Facile Synthesis of Propranolol and Novel Derivatives. Scientific World Journal, 2020. Available from: [Link]

-

Wikipedia. Discovery and development of beta-blockers. Available from: [Link]

-

Abdel-Wahab, N. M., et al. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 2022. Available from: [Link]

-

Manoury, P. M. Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Journal of Cardiovascular Pharmacology, 1988. Available from: [Link]

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]

-

Deranged Physiology. Beta-blockers. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available from: [Link]

-

Singh, P., & Singh, S. K. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 2019. Available from: [Link]

-

DrugFuture. 2-(2-Naphthyloxy)ethanol. Available from: [Link]

-

Manoury, P. M., et al. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of Cardiovascular Pharmacology, 1988. Available from: [Link]

- Google Patents. CN108586273B - A kind of preparation method of propranolol hydrochloride.

-

ResearchGate. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Available from: [Link]

-

YouTube. SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY. Available from: [Link]

-

ResearchGate. Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity. Available from: [Link]

-

Royal Society of Chemistry. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells. Available from: [Link]

-

MDPI. Biological Activities of Ethanol Extracts of Hericium erinaceus Obtained as a Result of Optimization Analysis. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4946, Propranolol. Available from: [Link]

-

MDPI. New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. Available from: [Link]

-

MDPI. Two Novel Naphthalene Glucosides and an Anthraquinone Isolated from Rumex dentatus and Their Antiproliferation Activities in Four Cell Lines. Available from: [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 7. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(naphthalen-1-yloxy)ethanol: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-(naphthalen-1-yloxy)ethanol, a significant aryl ether with potential applications in medicinal chemistry and materials science. While specific historical records of its discovery are sparse, its structural motif is a recurring theme in a variety of functional molecules. This document will therefore focus on the logical synthesis, detailed characterization, and inferred applications of this compound, grounded in established chemical principles and data from closely related analogues.

Introduction and Historical Context

2-(naphthalen-1-yloxy)ethanol belongs to the class of naphthyl ethers, which are derivatives of naphthols. Historically, naphthols have been pivotal precursors in the synthesis of dyes and other fine chemicals.[1] The etherification of naphthols to produce compounds like 2-(naphthalen-1-yloxy)ethanol represents a key transformation that modifies their properties, often enhancing their utility as intermediates in the synthesis of more complex molecules. While a singular "discovery" of 2-(naphthalen-1-yloxy)ethanol is not well-documented, its synthesis falls under the well-established Williamson ether synthesis, a method developed in the 1850s that remains a cornerstone of modern organic chemistry.[2] The interest in naphthalenyloxy scaffolds has been propelled by their presence in various biologically active compounds, including pharmaceuticals.

Physicochemical and Spectroscopic Profile

The accurate characterization of a compound is fundamental to its application. The following table summarizes the key physicochemical properties of 2-(naphthalen-1-yloxy)ethanol, identified by its CAS Number 711-82-0.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | [3] |

| Molecular Weight | 188.22 g/mol | [3] |

| Physical State | Solid | [3] |

| Appearance | Red solid | [3] |

| Melting Point | 45 °C | [3] |

| Boiling Point | 315 °C | [3] |

| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [3] |

| Refractive Index | 1.622 | [3] |

| Storage Condition | Sealed in a dry place at room temperature (20 to 22 °C) | [3] |

Synthesis of 2-(naphthalen-1-yloxy)ethanol

The most logical and widely applicable method for the synthesis of 2-(naphthalen-1-yloxy)ethanol is the Williamson ether synthesis.[4] This reaction proceeds via an Sₙ2 mechanism, where the nucleophilic naphthoxide ion attacks an electrophilic haloalkane.

Reaction Principle and Mechanism

The synthesis involves two primary steps:

-

Deprotonation of 1-naphthol: A strong base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the hydroxyl group of 1-naphthol, forming the more nucleophilic 1-naphthoxide anion.

-

Nucleophilic Substitution: The 1-naphthoxide anion then acts as a nucleophile, attacking an appropriate electrophile, such as 2-chloroethanol or 2-bromoethanol, to form the ether linkage.

The following diagram illustrates the chemical reaction:

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(1-Naphthalenyloxy)ethanol via Williamson Ether Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven laboratory protocol for the synthesis of 2-(1-naphthalenyloxy)ethanol. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for preparing ethers. This protocol details the reaction of 1-naphthol with 2-chloroethanol in the presence of a base. The causality behind experimental choices, a self-validating system for ensuring reaction completion and purity, and in-depth characterization are central to this guide. This application note is designed to be a complete resource, offering both the practical steps for synthesis and the theoretical foundation for understanding the reaction.

Introduction

2-(1-Naphthalenyloxy)ethanol is a valuable chemical intermediate in the synthesis of various biologically active molecules and materials. Its structure, combining a naphthalene core with an ethanol side chain via an ether linkage, imparts unique physicochemical properties that are leveraged in medicinal chemistry and materials science. The reliable and efficient synthesis of this compound is therefore of significant interest to the research and drug development community.

The Williamson ether synthesis is the chosen method for this protocol due to its reliability and versatility.[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1][2][3] In this specific application, 1-naphthol is deprotonated by a base to form the nucleophilic 1-naphthoxide, which then displaces the chloride from 2-chloroethanol to form the desired ether.

Reaction Principle and Mechanism

The synthesis of 2-(1-naphthalenyloxy)ethanol proceeds via the Williamson ether synthesis. The reaction can be broken down into two key steps:

-

Deprotonation of 1-naphthol: 1-Naphthol, a weak acid, is treated with a strong base (e.g., sodium hydroxide) to generate the sodium 1-naphthoxide salt. This step is crucial as it forms the potent nucleophile required for the subsequent reaction.

-

Nucleophilic Substitution (SN2): The 1-naphthoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol that is bonded to the chlorine atom. This results in the displacement of the chloride ion (a good leaving group) and the formation of the ether linkage.[1][3]

The overall reaction is as follows:

C₁₀H₇OH + ClCH₂CH₂OH + NaOH → C₁₀H₇OCH₂CH₂OH + NaCl + H₂O

Causality of Experimental Choices:

-

Choice of Base: Sodium hydroxide is a cost-effective and sufficiently strong base to deprotonate 1-naphthol. The use of a stronger base is generally not necessary and could lead to side reactions.

-

Choice of Solvent: Ethanol is a suitable solvent for this reaction as it can dissolve both 1-naphthol and sodium hydroxide.[4] It also has a boiling point that allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.[5]

-

Reaction Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The boiling point of ethanol (around 78 °C) provides a controlled temperature for the reaction.[5]

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 1-Naphthol | 90-15-3 | 144.17 | 14.42 g (0.1 mol) | High purity grade recommended.[6] |

| 2-Chloroethanol | 107-07-3 | 80.51 | 8.86 g (0.11 mol) | Use with caution, toxic. |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 4.40 g (0.11 mol) | Use pellets or flakes. |

| Ethanol | 64-17-5 | 46.07 | 150 mL | Anhydrous or 95% can be used.[4] |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | For extraction. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | For drying. |

| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography. |

| Hexane | 110-54-3 | 86.18 | As needed | For column chromatography. |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For column chromatography. |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

TLC plates and developing chamber

-

UV lamp for TLC visualization

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Experimental Protocol

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-(1-naphthalenyloxy)ethanol.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-naphthol (14.42 g, 0.1 mol) and ethanol (100 mL).

-

Stir the mixture until the 1-naphthol is completely dissolved.

-

Carefully add sodium hydroxide pellets (4.40 g, 0.11 mol) to the solution. The mixture will warm up as the sodium hydroxide dissolves. Stir until a clear solution of sodium 1-naphthoxide is formed. It is important to add the sodium hydroxide before the 2-chloroethanol to ensure the formation of the naphthoxide.[5]

-

-

Reaction:

-

To the solution of sodium 1-naphthoxide, add 2-chloroethanol (8.86 g, 0.11 mol) dropwise using a dropping funnel.

-

Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the 1-naphthol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

-

Workup:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of cold water. A precipitate of the crude product may form.

-

Stir the aqueous mixture for 15-20 minutes.

-

-

Extraction:

-

Transfer the aqueous mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-